

# Characterization of Cerium Sulfide ( $\text{Ce}_2\text{S}_3$ ) Thin Films: Application Notes and Protocols

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## Compound of Interest

Compound Name: Cerium sulfide ( $\text{Ce}_2\text{S}_3$ )

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This document provides detailed application notes and experimental protocols for the characterization of cerium sulfide ( $\text{Ce}_2\text{S}_3$ ) thin films using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). These techniques are crucial for understanding the structural and morphological properties of  $\text{Ce}_2\text{S}_3$  thin films, which are essential for their application in various fields, including optoelectronics and potentially as biocompatible coatings in drug delivery systems.

## Introduction

Cerium sulfide ( $\text{Ce}_2\text{S}_3$ ) is a promising rare-earth semiconductor material with a wide bandgap and unique optical and electrical properties. Thin films of  $\text{Ce}_2\text{S}_3$  are of particular interest for applications such as optical filters, solar cells, and light-emitting diodes.<sup>[1][2]</sup> The performance of these devices is highly dependent on the crystalline quality, crystallite size, surface morphology, and thickness of the thin films. Therefore, precise characterization of these properties is paramount.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials.<sup>[3][4]</sup> It provides information on the phase composition, crystal structure, lattice parameters, and crystallite size of the thin films. Scanning Electron Microscopy (SEM) is another indispensable tool for characterizing the surface topography and morphology of thin films.<sup>[5]</sup> It yields high-resolution images of the film surface, providing information on grain size, shape, and the presence of any defects.

This application note details the protocols for synthesizing  $\text{Ce}_2\text{S}_3$  thin films via Chemical Bath Deposition (CBD) and provides a framework for characterization using XRD and SEM.

## Experimental Protocols

### Synthesis of $\text{Ce}_2\text{S}_3$ Thin Films by Chemical Bath Deposition (CBD)

The Chemical Bath Deposition (CBD) method is a cost-effective and straightforward technique for depositing thin films over large areas.<sup>[6][7]</sup>

Materials:

- Ammonium cerium(IV) nitrate ( $(\text{NH}_4)_2\text{Ce}(\text{NO}_3)_6$ ) (0.1 M)
- Thioacetamide ( $\text{CH}_3\text{CSNH}_2$ ) (0.2 M)
- Concentrated ammonia solution ( $\text{NH}_3$ )
- Deionized water
- Commercial glass substrates

Procedure:

- In a beaker, mix 10 ml of 0.1 M ammonium cerium(IV) nitrate and 10 ml of 0.2 M thioacetamide.
- Add 20 ml of deionized water to the solution.
- Adjust the pH of the solution to the desired level (e.g., 6, 7, 8, 9, or 10) by adding concentrated ammonia solution. The volume of ammonia required will vary depending on the target pH.<sup>[8]</sup>
- Thoroughly clean the glass substrates.
- Immerse the cleaned glass substrates vertically into the chemical bath.

- Place the beaker in an oven maintained at 60°C for 18 hours.[8]
- After the deposition period, remove the coated substrates from the bath.
- Rinse the substrates with deionized water to remove any loosely adhered particles and allow them to air dry.

## Characterization by X-ray Diffraction (XRD)

XRD analysis is performed to identify the crystalline phase and determine the structural parameters of the Ce<sub>2</sub>S<sub>3</sub> thin films.[9][10]

Instrumentation:

- X-ray diffractometer with CuK $\alpha$  radiation source ( $\lambda = 1.5406 \text{ \AA}$ ).

Protocol:

- Mount the Ce<sub>2</sub>S<sub>3</sub> thin film sample on the sample holder of the diffractometer.
- Set the 2 $\theta$  scan range from 10° to 90°.[8]
- Use a step size of 0.02° and a scan speed of 3°/min.[8]
- Acquire the diffraction pattern.
- Analyze the obtained XRD pattern to identify the crystalline phases by comparing the peak positions with standard JCPDS data for cerium sulfide.
- Calculate the average crystallite size (D) using the Scherrer equation:  $D = (K\lambda) / (\beta \cos\theta)$  where K is the Scherrer constant (typically 0.9),  $\lambda$  is the X-ray wavelength,  $\beta$  is the full width at half maximum (FWHM) of the diffraction peak in radians, and  $\theta$  is the Bragg angle.[11][12]

## Characterization by Scanning Electron Microscopy (SEM)

SEM analysis is conducted to investigate the surface morphology and determine the grain size of the Ce<sub>2</sub>S<sub>3</sub> thin films.[13]

**Instrumentation:**

- Scanning Electron Microscope.

**Protocol:**

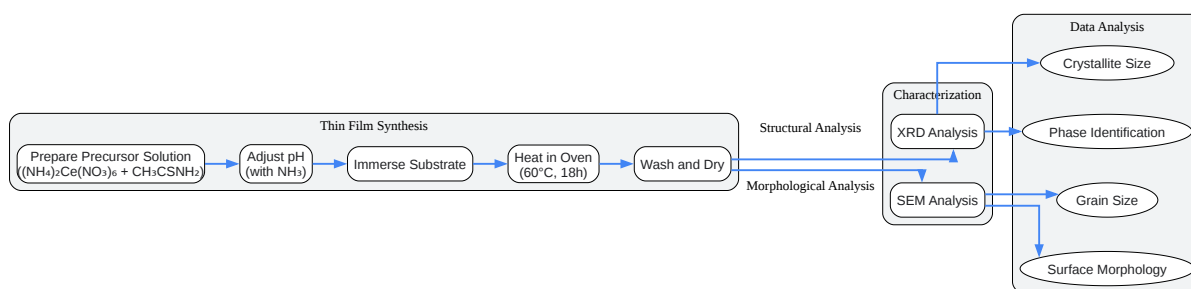
- Mount a small piece of the coated substrate onto an SEM stub using conductive carbon tape.
- If the film is non-conductive, apply a thin conductive coating (e.g., gold or carbon) to prevent charging effects.
- Insert the sample into the SEM chamber.
- Set the accelerating voltage, typically in the range of 5-20 kV, to achieve a balance between image resolution and surface sensitivity.
- Use a secondary electron (SE) detector for topographical imaging.
- Acquire images at various magnifications to observe the overall morphology and individual grain structures.
- Perform grain size analysis on the obtained SEM images using appropriate image analysis software.

## Data Presentation

The quantitative data obtained from the characterization of  $\text{Ce}_2\text{S}_3$  thin films prepared by CBD at different pH values are summarized in the table below.

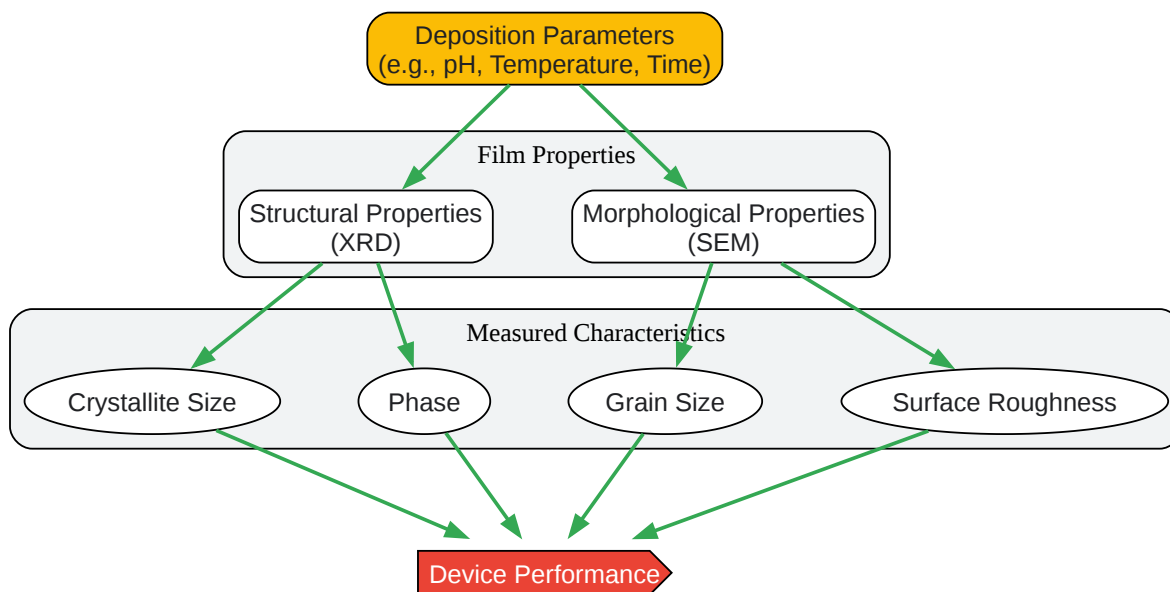
pH of Chemical Bath	Film Thickness (nm)[8]
6	411
7	520
8	650
9	780
10	880

## Visualizations



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Caption: Experimental workflow for synthesis and characterization of  $\text{Ce}_2\text{S}_3$  thin films.



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Caption: Logical relationship between deposition parameters, film properties, and device performance.

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